

Mass Spectrometry Characterization of Auristatin Intermediates: Application Notes and Protocols

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Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-7*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

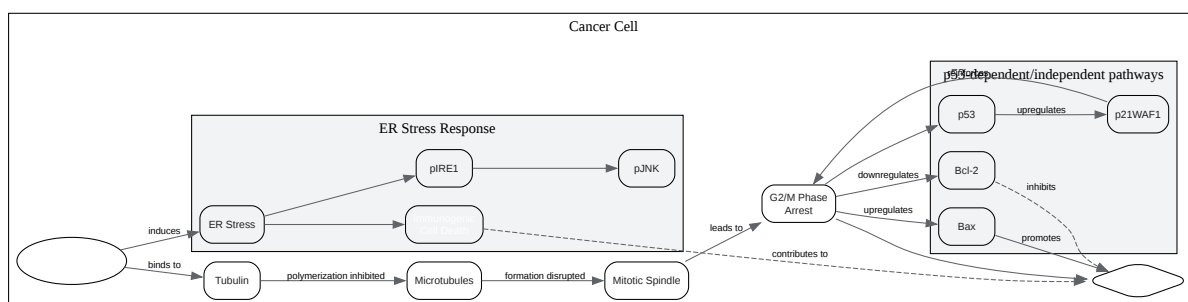
Auristatins, a class of potent antimitotic agents, are crucial components of antibody-drug conjugates (ADCs) used in targeted cancer therapy. The synthesis of auristatins, such as the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), is a complex, multi-step process involving numerous intermediates.^[1] Rigorous characterization of these intermediates is paramount to ensure the purity, consistency, and ultimately, the safety and efficacy of the final ADC. Mass spectrometry, coupled with liquid chromatography (LC-MS), is an indispensable tool for the detailed characterization and quantification of these synthetic intermediates.^[2]

This document provides detailed application notes and protocols for the mass spectrometric characterization of key auristatin intermediates. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for monitoring the synthesis of these potent cytotoxic payloads.

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

Auristatins exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[3][5] The apoptotic signaling cascade initiated by auristatins can proceed through both p53-dependent and p53-independent pathways.[3] Key molecular events include the upregulation of the cyclin-dependent kinase inhibitor p21WAF1 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[3]

Furthermore, recent studies have shown that auristatin-based ADCs can induce immunogenic cell death (ICD) by activating endoplasmic reticulum (ER) stress response pathways.[6][7] This leads to the exposure of calreticulin on the cell surface and the release of other damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[6]

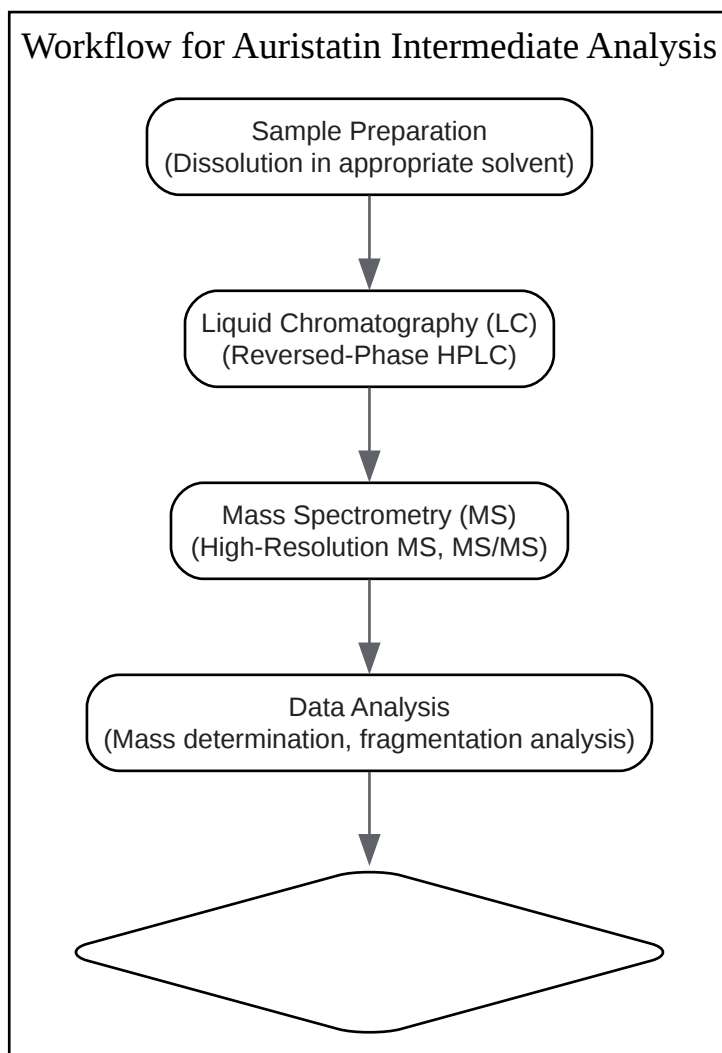


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Signaling pathway of auristatin-induced apoptosis.

Experimental Workflow for Intermediate Characterization

A systematic workflow is essential for the reliable characterization of auristatin intermediates. This typically involves sample preparation, LC-MS analysis, and data processing.



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General experimental workflow for intermediate characterization.

Key Auristatin Intermediates and their Mass Spectrometric Characterization

The synthesis of MMAE proceeds through the coupling of several key building blocks. The purity of each intermediate is critical for the successful synthesis of the final product. Below are examples of key intermediates and guidelines for their characterization by LC-MS.

Table 1: Key Intermediates in MMAE Synthesis and their Theoretical Mass-to-Charge Ratios

Intermediate Name	Abbreviation	Chemical Formula	Molecular Weight (g/mol)	Theoretical [M+H] ⁺ (m/z)
N-Boc-dolaproine	Boc-Dap	C ₁₄ H ₂₅ NO ₅	287.35	288.18
tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride	-	C ₁₄ H ₃₀ ClNO ₃	295.85	260.22 (free base)
tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate	Cbz-Dil-OtBu	C ₂₂ H ₃₅ NO ₅	393.52	394.26
Maleimidocaproyl-L-valine-citrulline-p-aminobenzoyloxy carbonyl-monomethyl auristatin E	MC-Val-Cit-PABC-MMAE	C ₆₈ H ₁₀₅ N ₁₁ O ₁₅	1316.6	1316.78

Note: The theoretical m/z values are for the monoisotopic mass of the protonated molecule.

Application Note 1: Characterization of N-Boc-dolaproine (Boc-Dap)

Introduction: N-Boc-dolaproine is a crucial chiral building block in the synthesis of auristatins. Its purity is essential for the stereochemical integrity of the final product. LC-MS is used to confirm its identity and assess its purity.

Experimental Protocol:

- Sample Preparation: Dissolve the N-Boc-dolaproine sample in a 50:50 mixture of acetonitrile and water to a concentration of 0.1 mg/mL.[\[1\]](#)
- Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% B over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: m/z 100-500.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.

- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.

Expected Results:

- Mass Spectrum: A prominent peak corresponding to the protonated molecule $[M+H]^+$ at approximately m/z 288.18 should be observed.
- Purity Assessment: The purity can be determined by integrating the peak area of the main compound in the total ion chromatogram (TIC) and comparing it to the areas of any impurity peaks.

Application Note 2: Characterization of the Dipeptide Intermediate (e.g., Val-Cit)

Introduction: Dipeptide units, such as valine-citrulline (Val-Cit), are often used as cleavable linkers in ADCs. Their correct synthesis and purity are critical for the proper release of the cytotoxic payload at the target site.

Experimental Protocol:

- Sample Preparation: Dissolve the protected dipeptide intermediate in a suitable solvent like acetonitrile or a mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
- Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient tailored to the polarity of the dipeptide. A common starting point is a linear gradient from 10% to 90% B over 10 minutes.
 - Flow Rate: 0.4 mL/min.

- Injection Volume: 5 μ L.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: m/z 100-800.
 - MS/MS Analysis: Perform fragmentation of the parent ion to confirm the amino acid sequence. Common fragment ions include b- and y-ions resulting from cleavage of the peptide bond.

Expected Results:

- Mass Spectrum: The mass spectrum should show the $[M+H]^+$ ion of the protected dipeptide.
- MS/MS Spectrum: The fragmentation pattern should be consistent with the expected sequence of the dipeptide, allowing for unambiguous identification.

Application Note 3: Characterization of the Final Payload (MMAE)

Introduction: The final auristatin payload, MMAE, must be of high purity before conjugation to the monoclonal antibody. LC-MS/MS is a powerful technique for both the identification and quantification of MMAE.^{[8][9]}

Experimental Protocol:

- Sample Preparation: Dissolve the MMAE sample in a 50:50 mixture of acetonitrile and water to a concentration of 0.1 mg/mL.^[1]
- Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A fast gradient, for example, from 30% to 95% B in 5 minutes.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 2 μ L.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: m/z 500-900.
 - MS/MS Analysis: Select the $[M+H]^+$ ion (m/z 718.5) for fragmentation.

Expected Results:

- Mass Spectrum: The full scan mass spectrum will show the protonated molecule $[M+H]^+$ at m/z 718.5.
- MS/MS Spectrum: The product ion spectrum will show characteristic fragments that can be used for structural confirmation and for developing quantitative methods using multiple reaction monitoring (MRM).

Table 2: Mass Spectrometric Data for MMAE

Ion Type	m/z (Observed)
$[M+H]^+$	718.5
$[M+Na]^+$	740.5
$[M+K]^+$	756.5

Conclusion

The robust and reliable synthesis of auristatins is a cornerstone of modern ADC development. The application of mass spectrometry throughout the synthetic process is not merely a quality control measure but a critical tool for process understanding and optimization. The detailed characterization of each intermediate ensures the final cytotoxic payload meets the stringent

purity and quality requirements for therapeutic use. The protocols and data presented herein provide a foundation for researchers and drug developers to establish comprehensive analytical strategies for the characterization of auristatin intermediates, ultimately contributing to the development of safer and more effective cancer therapies.

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